1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline

描述

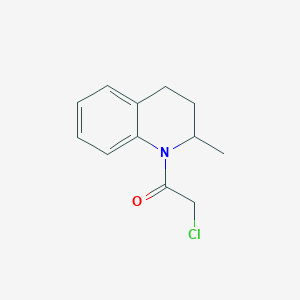

1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 2-position and a chloroacetyl moiety at the 1-position. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloroacetyl group introduces electrophilic reactivity, enabling participation in nucleophilic substitution or coupling reactions, while the methyl group influences steric and electronic properties .

Synthetic routes often involve acylations of 2-methyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride under basic conditions. Modifications in reaction solvents (e.g., dichloromethane or THF) and bases (e.g., triethylamine) are critical for optimizing yields, particularly when steric hindrance from substituents is a factor .

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9-6-7-10-4-2-3-5-11(10)14(9)12(15)8-13/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCRAZZCFAMEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585388 | |

| Record name | 2-Chloro-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99435-01-5 | |

| Record name | 2-Chloro-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

The most well-documented synthesis of a closely related derivative, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, involves a Friedel-Crafts-type cyclization catalyzed by aluminum chloride (AlCl₃). In this method, 3.6 mmol of the chloroacetyl-substituted tetrahydroquinoline precursor is dissolved in 1,2-dichlorobenzene (20 mL) and treated with 36 mmol of AlCl₃ at 378 K (105°C) for 5 hours. The reaction proceeds under anhydrous conditions, with rigorous temperature control to prevent decomposition.

Table 1: Key Reaction Parameters for AlCl₃-Mediated Synthesis

| Parameter | Value |

|---|---|

| Starting material | cis-methyl this compound-4-carboxylate |

| Catalyst | AlCl₃ (10 equiv) |

| Solvent | 1,2-Dichlorobenzene |

| Temperature | 378 K |

| Reaction time | 5 hours |

| Workup | Ice-water, pH 10 adjustment (NaHCO₃), ethyl acetate extraction |

| Yield | 73% |

| Product characterization | MP: 398–341 K (reported range; potential typographical error) |

The product is isolated as colorless crystals after recrystallization from ethanol, though the reported melting point range (398–341 K) suggests possible inconsistencies in measurement or documentation.

Mechanistic Insights

The AlCl₃-mediated reaction likely proceeds through a dual activation mechanism:

- Coordination of AlCl₃ to the chloroacetyl carbonyl group, enhancing its electrophilicity.

- Intramolecular cyclization via nucleophilic attack by the tetrahydroquinoline’s aromatic ring, forming a six-membered transition state.

This pathway aligns with classical Friedel-Crafts acylation but differs in its intramolecular nature, which minimizes polyacylation byproducts. The stereochemical outcome (cis configuration) is dictated by the spatial orientation of the methyl and carboxylate groups during ring closure.

Alternative Synthetic Approaches

Palladium-Catalyzed Formal Cycloaddition

Pd(II)/N-acetylvaline systems enable the assembly of tetrahydroquinoline skeletons via C(sp³)–H bond activation. This method, though developed for unsubstituted tetrahydroquinolines, could be modified by:

- Directing group engineering to position the methyl substituent.

- Post-functionalization with chloroacetyl chloride.

Key advantages include atom economy and tolerance for diverse allene partners, though the electron-withdrawing chloroacetyl group may impede C–H activation kinetics.

Comparative Analysis of Methods

Table 2: Method Comparison for Tetrahydroquinoline Functionalization

The AlCl₃ method remains the only route explicitly yielding a chloroacetyl-substituted derivative, albeit with limitations in functional group compatibility. BH and Pd-catalyzed approaches offer greener alternatives but necessitate additional acylation steps.

Challenges and Limitations

- Regioselectivity : Competing acylation at the tetrahydroquinoline’s nitrogen versus aromatic ring remains unresolved.

- Lewis Acid Waste : Stoichiometric AlCl₃ generates corrosive byproducts, conflicting with green chemistry principles.

- Stereochemical Control : The cis preference in AlCl₃-mediated cyclization complicates access to trans-diastereomers.

化学反应分析

1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.

Reduction: Reduction of the chloroacetyl group can lead to the formation of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with different functional groups.

Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential drug candidates for the treatment of neurological disorders and cancer.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

作用机制

The mechanism of action of 1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline is primarily based on its ability to interact with biological targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

相似化合物的比较

Data Tables

Table 1: Comparison of Acyl-Substituted Tetrahydroquinolines

Table 2: Impact of 2-Position Substituents on Reactivity

| Substituent | Steric Hindrance | Preferred Solvent | Lithiation Yield |

|---|---|---|---|

| Methyl | Moderate | THF | 40–48% |

| Isopropyl | High | THF | 35–40% |

| n-Butyl | High | THF | 30–38% |

Key Research Findings

生物活性

1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This compound belongs to the tetrahydroquinoline class, which has been associated with various pharmacological effects including neuroprotective and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a chloroacetyl group attached to a tetrahydroquinoline backbone. The presence of the chloroacetyl moiety is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities:

- Antitumor Activity : Some studies have shown that tetrahydroquinolines can inhibit tumor cell proliferation. For instance, derivatives have been tested for their efficacy against various cancer cell lines.

- Neuroprotective Effects : Certain compounds in this class have demonstrated potential in protecting neurons from damage associated with neurodegenerative diseases.

- Antimicrobial Properties : The structural characteristics of tetrahydroquinolines suggest possible antimicrobial effects, which warrant further investigation.

Antitumor Activity

A study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays and are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.3 |

| This compound | MCF-7 | 18.7 |

| Reference Compound (e.g., Doxorubicin) | HeLa | 0.5 |

Neuroprotective Effects

In another study focusing on neuroprotection, this compound was tested for its ability to inhibit oxidative stress-induced neuronal cell death. The results showed that the compound significantly reduced cell death in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Apoptosis : The compound may modulate apoptotic pathways in cancer cells.

- Antioxidant Activity : It has been suggested that the compound can scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Some studies indicate that tetrahydroquinolines can inhibit specific enzymes involved in cancer progression.

Structural-Activity Relationship (SAR)

The SAR studies have highlighted that modifications on the tetrahydroquinoline scaffold can significantly influence biological activity. For example:

- Substituents at different positions on the ring can enhance or diminish antitumor efficacy.

- The presence of electron-withdrawing groups like chloroacetyl increases reactivity towards biological targets.

常见问题

Q. What are the standard synthetic routes for 1-(Chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline, and what reaction conditions are critical for yield optimization?

The synthesis typically involves the acylation of 2-methyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. A methodologically robust approach includes:

- Step 1: Dissolve 2-methyl-1,2,3,4-tetrahydroquinoline in a dry, inert solvent (e.g., dichloromethane or toluene) under nitrogen atmosphere to prevent oxidation.

- Step 2: Slowly add chloroacetyl chloride at 0–5°C to control exothermic reactions and minimize side products like diacetylated derivatives.

- Step 3: Stir the mixture at room temperature for 12–24 hours, monitoring reaction progress via TLC or HPLC.

- Step 4: Quench with ice-cold water, extract the product, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratio (1:1.2 for amine:chloroacetyl chloride), and temperature control to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers prioritize?

- NMR Spectroscopy:

- ¹H NMR: Look for signals at δ 2.1–2.3 ppm (N–CH₃), δ 3.8–4.2 ppm (chloroacetyl –CH₂Cl), and aromatic protons at δ 6.5–7.5 ppm.

- ¹³C NMR: Confirm the carbonyl carbon (C=O) at ~165–170 ppm and the chloroacetyl –CH₂Cl at ~40–45 ppm.

- X-ray Crystallography: Resolve stereochemical ambiguities and confirm substituent positions (e.g., methyl group at C2) .

- HPLC-MS: Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 250–260) .

Q. How can researchers efficiently purify this compound, and what solvents are optimal for recrystallization?

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) to separate the product from unreacted starting materials or diacetylated byproducts.

- Recrystallization: Ethanol or ethyl acetate at low temperatures (4°C) yields high-purity crystals. Avoid aqueous recrystallization due to potential hydrolysis of the chloroacetyl group .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis, and how do solvent polarity and catalyst selection influence outcomes?

- Solvent Optimization: Replace dichloromethane with toluene for better scalability and reduced environmental impact. Polar solvents (e.g., acetonitrile) may accelerate acylation but risk side reactions.

- Catalysts: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency by 15–20%.

- Temperature Control: Use a jacketed reactor to maintain 0–5°C during chloroacetyl chloride addition, reducing thermal degradation .

Q. How should researchers address discrepancies in reported biological activity data for this compound, particularly in antimicrobial or anticancer assays?

- Assay Replication: Repeat experiments under standardized conditions (e.g., MIC values in Mueller-Hinton broth for antimicrobial tests).

- Impurity Profiling: Use HPLC to identify trace impurities (e.g., hydrolyzed chloroacetyl derivatives) that may skew bioactivity results .

- Cell Line Validation: Cross-validate results across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase or cytochrome P450. Prioritize docking scores (ΔG < -7 kcal/mol) and hydrogen-bonding patterns.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can researchers mitigate instability of this compound during long-term storage?

- Storage Conditions: Store in amber vials at -20°C under argon to prevent photodegradation and oxidation.

- Stabilizers: Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.

- Monitoring: Conduct periodic HPLC analyses to detect degradation products (e.g., hydrolyzed chloroacetyl group) .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., conflicting ¹H NMR shifts) across studies?

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 2-methyltetrahydroquinoline derivatives) .

- Deuterated Solvents: Re-run NMR in DMSO-d₆ or CDCl₃ to assess solvent-induced shifts.

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。